(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in various fields of research, particularly in organic chemistry and biochemistry. This compound is classified as an amino acid analogue, possessing unique structural characteristics that make it a valuable subject of study.
The compound is derived from cyclopropanecarboxylic acid, which serves as the parent structure. It falls under the category of amino acids due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) in its molecular structure. Its systematic name is (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid, and it can be identified by its CAS number 1759-53-1 .
The synthesis of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid can be achieved through various methods, including:
Recent advancements have focused on optimizing reaction conditions to improve yields and reduce by-products. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification purposes following synthesis.
The molecular formula for (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is , indicating six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound features a cyclopropane ring with an ethyl side chain and an amino group attached to one of the carbon atoms in the ring.
The molecular weight of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is approximately 115.16 g/mol. Its InChI key is , which aids in its identification in chemical databases .
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid participates in various chemical reactions typical of amino acids:
Reactions involving this compound are often monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm product formation and purity.
The mechanism of action for (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid primarily revolves around its role as an amino acid analogue. It may interact with biological systems by mimicking natural amino acids during protein synthesis or enzymatic reactions. This mimicry can influence metabolic pathways or serve as a substrate for specific enzymes.
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is typically a white crystalline solid at room temperature. It is soluble in polar solvents like water and methanol due to its polar functional groups.
The compound exhibits standard reactivity associated with amino acids:
Relevant data such as melting point and boiling point are not extensively documented but can be inferred from similar compounds in literature.
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid finds applications in various scientific domains:
Characterized by significant ring strain and defined stereochemistry, (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid represents a specialized subclass of cyclopropane-containing non-proteinogenic amino acids. Its molecular structure incorporates an ethyl substituent at the C2 position alongside carboxylic acid and amino functional groups positioned at C1 and C1, respectively, creating a densely functionalized, chiral cyclopropane ring. This compound’s stereochemical configuration imparts distinct three-dimensional characteristics crucial for precise molecular recognition in biological systems and asymmetric synthesis. While sharing the inherent high strain energy and restricted conformational flexibility common to cyclopropane amino acids, the specific (1R,2R) stereochemistry combined with the ethyl side chain differentiates it from analogues like the extensively studied (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a critical component in hepatitis C virus NS3 protease inhibitors such as BILN 2061 [4]. The strategic placement of functional groups and substituents around the strained three-membered ring creates a unique spatial orientation of pharmacophores, enabling highly specific interactions with biological targets and chiral environments in synthetic applications.
The investigation into cyclopropane amino acids gained substantial momentum within medicinal chemistry and organic synthesis during the late 20th and early 21st centuries, driven by the discovery of their unique biochemical properties and utility as conformationally restricted building blocks. While naturally occurring cyclopropane amino acids like coronamic acid and norcoronamic acid were identified earlier, synthetic derivatives with tailored stereochemistry and substituents emerged as critical scaffolds for drug design. The (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid represents a deliberate structural evolution from earlier compounds like vinyl-ACCA, which was identified as a pivotal component in first-generation HCV protease inhibitors. Researchers systematically explored substituent effects at the C2 position, recognizing that replacing the vinyl group in vinyl-ACCA with an ethyl moiety could modulate electronic properties, steric bulk, and metabolic stability while retaining the critical conformational constraint [4].
The synthesis of such stereodefined cyclopropane amino acids presented formidable challenges, particularly in achieving enantiomeric purity and diastereoselective ring formation. Early synthetic routes to related compounds like vinyl-ACCA relied on enzymatic resolution using inexpensive esterases like Alcalase 2.4L to achieve >99% enantiomeric excess (ee), overcoming issues of product inhibition observed during scale-up [4]. These pioneering efforts in process chemistry established foundational methodologies that were subsequently adapted and refined for synthesizing ethyl-substituted variants. The development of enantioselective synthesis routes for cyclopropane amino acids, including those with alkyl substituents, marked a significant milestone in accessing sufficient quantities of these building blocks for structure-activity relationship (SAR) studies and preclinical evaluation of drug candidates targeting proteases and other enzymes where conformational restriction proved advantageous [2] [4].
Table 1: Evolution of Key Cyclopropane Amino Acid Building Blocks in Medicinal Chemistry
Compound | Key Structural Features | Primary Therapeutic Application | Synthetic Advancement |
---|---|---|---|
Vinyl-ACCA[(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid] | (1R,2S) configuration,vinyl substituent | HCV NS3 Protease Inhibitors(e.g., BILN 2061) | Scalable enzymatic resolutionusing Alcalase 2.4L [4] |
Ethyl-ACCA[(1R,2R)-1-Amino-2-ethylcyclopropanecarboxylic acid] | (1R,2R) configuration,ethyl substituent | Advanced protease inhibitors,chiral synthons | Adaptation of glycineSchiff base dialkylationand stereoselective methods |
ACC derivatives | Variable C1/C2 substituents,diverse stereochemistry | Antibiotics,neurological agents | Asymmetric cyclopropanation,chiral auxiliary approaches |
The molecular architecture of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid features a fusion of stereochemical precision, significant ring strain, and strategically positioned functional groups. The cyclopropane ring imposes a bond angle distortion of approximately 60° compared to the ideal tetrahedral carbon geometry, generating substantial strain energy estimated at 27.5 kcal/mol. This strain energy fundamentally alters the molecule's reactivity profile and conformational behavior. The defined (1R,2R) stereochemistry positions the amino and carboxylic acid groups in a trans configuration relative to the ring plane, while the ethyl substituent occupies a cis orientation relative to the amino group. This specific arrangement creates a three-dimensional structure where the pharmacophores are locked in a defined spatial orientation, reducing conformational entropy upon binding to biological targets compared to more flexible acyclic counterparts [3].
The stereoelectronic effects induced by the cyclopropane ring significantly influence the molecule's physicochemical properties and intermolecular interactions. The ring strain increases the pK~a~ of the carboxylic acid group compared to standard amino acids, affecting ionization states under physiological conditions. Additionally, the "pseudo-π" character of the bent cyclopropane C-C bonds can engage in unique electronic interactions with aromatic residues in enzyme binding sites, contributing to binding affinity and selectivity. The ethyl substituent at the C2 position provides steric bulk that can be optimized to fill specific hydrophobic pockets in target proteins, differentiating it from the vinyl group in vinyl-ACCA which offers potential for further chemical modification but presents different steric and electronic characteristics. The combination of stereochemistry, ring strain, and substituent effects makes this molecule exceptionally valuable for probing structure-activity relationships in drug design, particularly for enzymes where transition state mimics benefit from rigidification, such as proteases and racemases [3] [4].
Beyond its pharmacological potential, (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid serves as a highly valuable chiral building block in sophisticated organic syntheses, particularly for constructing complex molecules with defined stereocenters. The presence of both amino and carboxylic acid functional groups enables its straightforward incorporation into peptide chains using standard coupling reagents, introducing a conformationally restricted turn or bend element that profoundly influences secondary structure. The ethyl substituent provides a chemically stable yet sterically significant handle for further derivatization or for influencing diastereoselectivity in subsequent reactions. The defined (1R,2R) configuration allows synthetic chemists to exploit the molecule's inherent chirality for asymmetric induction, where the pre-existing stereocenters can direct the formation of new chiral centers through substrate-controlled reactions [2] [5].
The synthetic utility of this cyclopropane amino acid is amplified when incorporated into modular synthetic strategies. For instance, the carboxylic acid can be readily converted to amides or esters, including activated esters for peptide coupling, while the amino group can be acylated or converted to ureas/carbamates without compromising the cyclopropane ring integrity. The ethyl group can undergo functionalization such as oxidation to introduce additional polar groups or serve as an attachment point for bioconjugation. These transformations enable the synthesis of diverse compound libraries for screening or optimization. The molecule's rigidity makes it particularly valuable in material science for constructing geometrically defined molecular architectures such as metal-organic frameworks (MOFs) or supramolecular assemblies where precise spatial arrangement of functional groups is critical. Its application parallels the use of other constrained building blocks like Baran's hindered amines or SuFEx click chemistry modules, which also exploit restricted rotation for controlling molecular topology [5].
Table 2: Synthetic Methods for Accessing Enantiopure Cyclopropane Amino Acids
Synthetic Strategy | Key Features | Chiral Control Approach | Reported Yield/ee for Ethyl-ACCA Analogues |
---|---|---|---|
Glycine Schiff Base Dialkylation | Uses trans-1,4-dibromo-2-butene analogues; diastereoselective cyclization | Chiral auxiliary on Schiff base; requires resolution | ~40-60% yield; diastereomeric ratio >95:5 with optimized auxiliaries |
Enzymatic Kinetic Resolution | Hydrolysis of racemic esters using esterases (e.g., Alcalase 2.4L) | Selective hydrolysis of one enantiomer | >99% ee; 45-50% theoretical yield; requires substrate engineering to prevent inhibition [4] |
Diastereomeric Salt Formation | Preferential crystallization using chiral acids/bases | Differential solubility of diastereomeric pairs | >99% ee possible; yields variable (30-45%); requires optimization of solvent system |
Asymmetric Cyclopropanation | Metal-catalyzed decomposition of diazo compounds in presence of chiral ligands | Chiral catalysts (e.g., Rh(II) carboxylates with chiral ligands) | Up to 95% ee reported for similar systems; requires specialized catalysts |
The synthesis of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid derivatives typically employs strategies developed for analogous cyclopropane amino acids, particularly the dialkylation of glycine Schiff bases using suitable dihalide electrophiles. This approach, pioneered for vinyl-ACCA synthesis, utilizes a bromo-substituted alkane equivalent to 1-bromo-2-ethylbutane or similar reagents to form the cyclopropane ring. The initial step generates a racemic mixture, necessitating enantioselective purification techniques. Enzymatic resolution using Alcalase 2.4L remains a viable approach adapted from vinyl-ACCA production, though the differing steric and electronic properties of the ethyl substituent versus vinyl may require optimization of substrate (ester choice) and reaction conditions to achieve the high enantiomeric excess (>99% ee) required for pharmaceutical applications [4]. Alternative approaches include diastereomeric salt formation using chiral resolving agents like tartaric acid derivatives or, more recently, advanced asymmetric synthesis employing chiral catalysts to directly install the stereocenters with high fidelity, though these methods present greater challenges in scalability [2] [4].
The emergence of structure-kinetics relationships (SKR) as a critical parameter in drug discovery further elevates the importance of constrained building blocks like (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid. Beyond traditional structure-affinity relationships (SAR), SKR explores how molecular structure influences the kinetics of target binding and dissociation. The rigid scaffold of this cyclopropane amino acid can be strategically employed to optimize residence time on therapeutic targets—a key determinant of in vivo efficacy for many drug classes, particularly G protein-coupled receptor (GPCR) modulators and enzyme inhibitors. By reducing the entropic penalty associated with binding, the pre-organized conformation enforced by the cyclopropane ring can lead to slower dissociation rates compared to more flexible analogues. This principle has been demonstrated in medicinal chemistry programs focusing on optimizing target engagement kinetics, where conformational restriction has proven valuable for enhancing therapeutic efficacy through prolonged target occupancy [3].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7